molecular formula C8H5ClN2O B2631332 3-Amino-6-chloroisoindol-1-one CAS No. 65122-09-0

3-Amino-6-chloroisoindol-1-one

Cat. No. B2631332
CAS RN: 65122-09-0
M. Wt: 180.59
InChI Key: KLICXIFDRLZSGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 3-Amino-6-chloroisoindol-1-one could potentially involve a one-pot, three-component protocol based on a Fischer indolisation–indole N-alkylation sequence . This procedure is rapid, operationally straightforward, generally high yielding, and draws upon readily available building blocks .


Chemical Reactions Analysis

Reactive chemicals can lead to reactions that differ from the routine mainly in the rate at which they progress . A chemical reaction can be considered routine if the reaction rate is relatively slow or can be easily controlled .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Amino-6-chloroisoindol-1-one include its molecular weight, theoretical pI, amino acid composition, atomic composition, extinction coefficient, estimated half-life, instability index .

Scientific Research Applications

Substituted 2-Thiohydantoins Synthesis 3-Amino-6-chloroisoindol-1-one derivatives are utilized in the synthesis of substituted 2-thiohydantoins, compounds with a broad range of biological activities like anticonvulsant, antiarrhythmic, antimuscarinic, antineuralgic, and anticancer properties. These derivatives are also pivotal in organic synthesis, especially as starting materials for preparing synthetic intermediates with diverse applications in therapeutics, fungicides, herbicides, and polypeptide and protein sequence analysis (Sundaram et al., 2007).

Antimicrobial Agent Development Compounds synthesized from 3-Amino-6-chloroisoindol-1-one, like the 2-Pyridone quinoline hybrids, have been reported to possess significant antibacterial and antifungal activities, offering potential for the development of new antimicrobial agents. The presence of certain functional groups and structural characteristics in these compounds plays a crucial role in enhancing their antibacterial and antifungal properties (Desai et al., 2021).

Synthesis of Oxindolylpyrrolo[2,3-d]pyrimidines The molecule is also a part of synthetic processes leading to novel compounds like oxindolylpyrrolo[2,3-d]pyrimidines. These compounds have shown a range of antimicrobial activities in vitro, demonstrating the molecule's role in creating potentially valuable pharmaceutical agents (Rad‐Moghadam & Azimi, 2012).

Dipeptide Mimic Synthesis Enantiopure derivatives of 3-Amino-6-chloroisoindol-1-one are employed in synthesizing dipeptide mimics. These mimics are significant due to their constrained structure, mimicking the dipeptide structure and offering potential applications in understanding peptide conformation-activity relationships (Rao et al., 2007).

Safety And Hazards

The safety and hazards associated with 3-Amino-6-chloroisoindol-1-one would be detailed in its Material Safety Data Sheet (MSDS). It’s important to handle the compound with appropriate safety measures, including the use of personal protective equipment .

properties

IUPAC Name

3-amino-6-chloroisoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-4-1-2-5-6(3-4)8(12)11-7(5)10/h1-3H,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLICXIFDRLZSGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)N=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-6-chloroisoindol-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.